N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-oxo-2-pyrrolidin-1-ylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)methanesulfonamide
- N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
- N-(4-fluorophenyl)-2-oxo-2-pyrrolidin-1-ylethylamine
Uniqueness
N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and methanesulfonamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(10-12-4-6-13(15)7-5-12)11-14(18)16-8-2-3-9-16/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNODNZNYYMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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